molecular formula C5H7ClO4 B11747778 (S)-2-Chloropentanedioic acid

(S)-2-Chloropentanedioic acid

Cat. No.: B11747778
M. Wt: 166.56 g/mol
InChI Key: KJFNGSHVXRYBEJ-VKHMYHEASA-N
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Description

(S)-2-Chloropentanedioic acid is an organic compound with the molecular formula C5H7ClO4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Chloropentanedioic acid can be synthesized through several methods. One common approach involves the chlorination of pentanedioic acid (glutaric acid) under controlled conditions. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloropentanedioic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form (S)-2-hydroxypentanedioic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can yield (S)-2-chloroglutaric acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: (S)-2-Hydroxypentanedioic acid, (S)-2-Aminopentanedioic acid.

    Reduction: (S)-2-Hydroxypentanedioic acid.

    Oxidation: (S)-2-Chloroglutaric acid.

Scientific Research Applications

(S)-2-Chloropentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.

    Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms. It serves as a substrate or inhibitor in biochemical assays.

    Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (S)-2-Chloropentanedioic acid involves its interaction with specific molecular targets. In biochemical pathways, it may act as a competitive inhibitor of enzymes that recognize similar substrates. The chlorine atom’s presence can influence the compound’s reactivity and binding affinity, affecting the overall pathway dynamics.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Chloropentanedioic acid: The enantiomer of (S)-2-Chloropentanedioic acid, differing only in the spatial arrangement of atoms.

    2-Bromopentanedioic acid: Similar structure but with a bromine atom instead of chlorine.

    2-Hydroxypentanedioic acid: The hydroxyl derivative of pentanedioic acid.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of a chlorine atom, which imparts distinct chemical properties. Its reactivity and interaction with biological molecules differ from its enantiomer and other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H7ClO4

Molecular Weight

166.56 g/mol

IUPAC Name

(2S)-2-chloropentanedioic acid

InChI

InChI=1S/C5H7ClO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

KJFNGSHVXRYBEJ-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)Cl

Canonical SMILES

C(CC(=O)O)C(C(=O)O)Cl

Origin of Product

United States

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